molecular formula C11H15NO B1616185 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol CAS No. 71130-68-2

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No. B1616185
CAS RN: 71130-68-2
M. Wt: 177.24 g/mol
InChI Key: FQXSFGOFVUWZOD-UHFFFAOYSA-N
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Description

“1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol”, commonly known as THQ, is a bicyclic amine that belongs to the tetrahydroquinoline family. It is an intermediate in the synthesis of MR 121, a fluorescent dye . The CAS number for this compound is 71130-68-2 .


Molecular Structure Analysis

The molecular formula of “1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol” is C11H15NO . It has a molecular weight of 177.24 g/mol . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

“1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol” has a density of 1.085g/cm3 . Its boiling point is 344.4ºC at 760 mmHg . The compound is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

  • Antibiotic Properties :

    • Helquinoline Discovery : A study identified helquinoline, a new tetrahydroquinoline antibiotic derived from Janibacter limosus, demonstrating significant biological activity against bacteria and fungi (Asolkar et al., 2004).
  • Synthetic Applications :

    • N-Aryl-2-Vinyltetrahydro-4-Oxoquinoline : Research on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinoline showed diverse applications in producing different quinolones and tetrahydro-4-oxoquinoline, indicating broad synthetic utility (Guillou et al., 1998).
    • Synthetic Protocol for Pyrrolidine and Tetrahydroquinoline Derivatives : A study described a facile synthetic protocol for pyrrolidine and tetrahydroquinoline derivatives, utilizing Lewis acid catalysis (Lu & Shi, 2007).
  • Structure-Activity Relationships in Drug Design :

    • Antibacterial Quinoline Carboxylic Acids : Research into 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives revealed their potential as antibacterial agents, providing insights into structure-activity relationships (Koga et al., 1980).
  • Organic Chemistry and Crystallography :

    • Crystal Structure Analysis : A study on the crystal structure of a compound related to 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol provided insights into molecular interactions and stability, important for organic synthesis and drug design (Baba et al., 2019).

Future Directions

The future directions of “1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol” are not specified in the search results. Given its use as an intermediate in the synthesis of a fluorescent dye , it may have potential applications in fluorescence-based technologies.

properties

IUPAC Name

1-ethyl-3,4-dihydro-2H-quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-12-7-3-4-9-5-6-10(13)8-11(9)12/h5-6,8,13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXSFGOFVUWZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072262
Record name 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol

CAS RN

71130-68-2
Record name 1-Ethyl-1,2,3,4-tetrahydro-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71130-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1072262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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